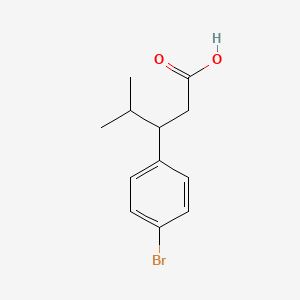

3-(4-Bromophenyl)-4-methylpentanoic acid

Description

3-(4-Bromophenyl)-4-methylpentanoic acid is a carboxylic acid derivative characterized by a pentanoic acid backbone substituted with a 4-bromophenyl group at position 3 and a methyl group at position 4.

For example:

- Synthesis and Characterization: Boron-containing analogs, such as (E)-2-((4-boronobenzylidene)amino)-4-methylpentanoic acid, have been synthesized via Schiff base reactions and characterized using FTIR, NMR, and TGA .

- Functional Implications: Substituted pentanoic acids are often investigated as enzyme inhibitors (e.g., ACE2 inhibitors like MLN-4760) or intermediates in drug synthesis .

Properties

IUPAC Name |

3-(4-bromophenyl)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8(2)11(7-12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUVSXKUNSQVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-4-methylpentanoic acid typically involves the bromination of 4-methylpentanoic acid followed by a Friedel-Crafts acylation reaction. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The Friedel-Crafts acylation involves the reaction of the brominated intermediate with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromine substituent to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of phenols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 3-(4-Phenyl)-4-methylpentanoic acid.

Substitution: Formation of 3-(4-Hydroxyphenyl)-4-methylpentanoic acid.

Scientific Research Applications

Chemistry: 3-(4-Bromophenyl)-4-methylpentanoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling.

Biology: In biological research, this compound can be used to study the effects of bromine-substituted aromatic compounds on biological systems. It may also be used in the development of new pharmaceuticals.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity could lead to new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its bromine substituent makes it useful in flame retardants and other applications requiring halogenated compounds.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-methylpentanoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(3-Bromophenyl)-4-methylpentanoic Acid (QM-9991)

- Structure : Differs in the bromophenyl group’s position (meta vs. para).

- Purity : 95% (MFCD16340131) .

2-(4-Bromophenylsulfonamido)-4-methylpentanoic Acid

Chain Length and Functional Groups

3-(4-Bromophenyl)pentanedioic Acid

- Structure : Features a longer dicarboxylic acid chain.

- Solubility: Likely higher aqueous solubility due to additional carboxylic groups, contrasting with the monofunctional 3-(4-bromophenyl)-4-methylpentanoic acid .

4-Methylpentanoic Acid

- Structure : Lacks the bromophenyl group.

- Natural Occurrence : Isolated from Iris lactea roots, highlighting its role in plant biochemistry .

MLN-4760 (ACE2 Inhibitor)

- Structure: (S,S)-2-{1-carboxy-2-[3-(3,5-dichlorobenzyl)-3H-imidazol4-yl]-ethylamino}-4-methylpentanoic acid.

- Relevance: Demonstrates how methyl and aryl substitutions on pentanoic acid scaffolds can modulate enzyme inhibition. MLN-4760 binds ACE2 via hinge-bending motions, a mechanism that para-bromophenyl analogs might exploit .

Boron-Containing Analogs

- Example: (E)-2-((4-boronobenzylidene)amino)-4-methylpentanoic acid.

Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Research Findings and Implications

Synthetic Accessibility : Derivatives like 3-(4-bromophenyl)pentanedioic acid are synthesized via Friedel-Crafts alkylation or Suzuki coupling, suggesting feasible routes for the target compound .

Thermal Stability : Boron-containing analogs decompose above 250°C, indicating robust thermal stability for aryl-carboxylic acids .

Biological Targeting : The para-bromophenyl group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, as seen in ACE2 inhibitors .

Biological Activity

Overview

3-(4-Bromophenyl)-4-methylpentanoic acid (CAS No. 1017195-23-1) is an organic compound characterized by a bromine-substituted phenyl ring attached to a pentanoic acid chain. Its unique structure positions it as a significant compound in both synthetic and biological chemistry, particularly in the development of pharmaceuticals and specialty chemicals.

The biological activity of this compound can be attributed to its ability to participate in various biochemical pathways. The compound is known for its role in Suzuki–Miyaura cross-coupling reactions , where it undergoes oxidative addition with palladium catalysts, leading to the formation of new carbon-carbon bonds. This mechanism is crucial for synthesizing complex organic molecules, which may exhibit various biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that bromophenyl derivatives can possess significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 2 to 4 µg/mL, highlighting their potential as antimicrobial agents .

Pharmacological Potential

The derivatives of this compound may also demonstrate pharmacological activities that warrant further investigation. The presence of the bromine substituent can enhance lipophilicity and alter the compound's interaction with biological targets, making it a candidate for drug development.

Case Studies and Research Findings

- Antibacterial Evaluation

-

Synthesis and Applications

- The synthesis of this compound serves as an intermediate in creating more complex molecules through reactions like Suzuki-Miyaura coupling, which is essential in medicinal chemistry for developing new therapeutic agents.

Comparison with Similar Compounds

The biological activity of this compound can be compared with its analogs:

| Compound Name | Structure | Biological Activity | MIC Values (µg/mL) |

|---|---|---|---|

| 3-(4-Chlorophenyl)-4-methylpentanoic acid | Cl-substituted | Moderate antibacterial | 5-10 |

| 3-(4-Fluorophenyl)-4-methylpentanoic acid | F-substituted | Low antibacterial | >10 |

| This compound | Br-substituted | High antibacterial | 2-4 |

This table illustrates that the presence of bromine enhances the antimicrobial efficacy compared to chlorine or fluorine substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.